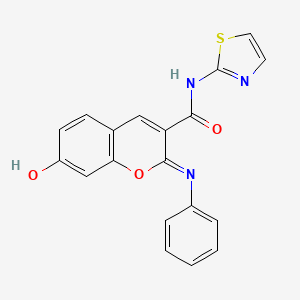

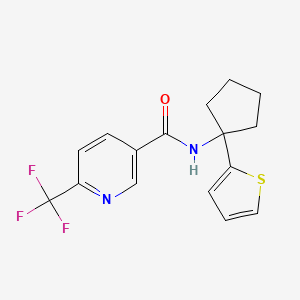

1-(4-氟苯基)-3-(3-(2-氟苯基)-1,2,4-恶二唑-5-基)吡嗪-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one" is a derivative of pyridazinone, which is a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential fungicidal, anticancer, antiangiogenic, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multistep reactions, starting from various precursors such as chloropyridazine, cyanoacetic acid hydrazide, or chloroacetyl chloride . For instance, the synthesis of related compounds has been achieved by coupling reactions followed by intramolecular cyclization . The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, Mass spectrometry, and sometimes X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including those with 1,3,4-oxadiazole rings, has been studied using various techniques. Single crystal X-ray diffraction studies have revealed that these compounds can belong to the monoclinic system with specific lattice parameters . Theoretical studies, including structural optimization and frequency calculation at the B3LYP/6-31+G* level, have provided insights into the planarity of the molecule and the absence of symmetry .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. These reactions include the formation of hydrazono derivatives, thiazole derivatives, coumarin derivatives, and alkenyl derivatives, among others . The versatility of the pyridazinone scaffold allows for the synthesis of benzo-annelated heterocycles and diazaacridones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives have been explored through experimental and theoretical methods. The IR spectrum, Raman spectrum, and thermodynamic properties under different temperatures have been calculated for related compounds . These studies help in understanding the reactivity and stability of the compounds, which are crucial for their biological applications.

Biological Activity Analysis

The biological activities of pyridazinone derivatives have been extensively evaluated. Fungicidal activity against wheat leaf rust has been observed, with the activity being influenced by the nature of the substituents . Anticancer, antiangiogenic, and antioxidant activities have been reported, with some compounds showing inhibitory effects on human cancer cell lines and proangiogenic cytokines . Antimicrobial and antiviral activities have also been documented, with some derivatives showing potent activity against various pathogens .

科学研究应用

抗菌活性:

- Abou-Elmagd 等人 (2015) 的研究合成了多种杂环化合物,包括吡嗪-3(4H)-酮和 1,3,4-恶二唑,对多种细菌和真菌表现出抗菌活性。

- Naik 等人 (2022) 合成了 (4-氟苯基)(1-(5-苯基-1,3,4-恶二唑-2-基)吲哚-3-基)甲苯酮衍生物,显示出抗菌特性。

- Qin 等人 (2020) 开发了具有 1,3,4-噻二唑部分的新型吡嗪酮衍生物,对细菌菌株表现出抑制活性。

抗癌活性:

- Kamble 等人 (2015) 对吡嗪酮衍生物的研究发现,一些化合物表现出的抑制活性非常接近标准甲氨蝶呤,表明其作为抗癌剂的潜力。

- Naik 等人 (2022) 也报告了他们合成的化合物具有显着的抗癌活性。

抗氧化活性:

- Kamble 等人 (2015) 包含了一项研究,其中合成的吡嗪酮衍生物被筛选出抗氧化活性,一种化合物显示出比抗坏血酸更好的活性。

- Kerimov 等人 (2012) 合成了带有苯并咪唑部分的 1,3,4-恶二唑,显示出有希望的抗氧化特性。

属性

IUPAC Name |

1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N4O2/c19-11-5-7-12(8-6-11)24-10-9-15(25)16(22-24)18-21-17(23-26-18)13-3-1-2-4-14(13)20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIPVNLBETYVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide](/img/structure/B3001526.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)